4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3ClF3N3 |
|---|---|
Molecular Weight |
185.53 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C4H3ClF3N3/c5-1-2(4(6,7)8)10-11-3(1)9/h(H3,9,10,11) |
InChI Key |
GDJHEGTWVAJPNY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1N)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-chloro-3,5-diaminopyrazole with trifluoromethylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized pyrazoles.
Scientific Research Applications
Based on the available search results, here's what is known about the applications of compounds related to "4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine":
Scientific Research Applications
- Building Block in Synthesis 4-Chloro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine can be employed as a building block in the synthesis of more complex molecules.
- Potential Biological Activities It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Pyrazole derivatives, in general, have demonstrated anti-inflammatory, analgesic, and anticancer properties.
- Pharmaceutical Intermediate or Active Ingredient Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
- Advanced Materials The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Activity
- Anti-inflammatory Activity Studies on similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Related pyrazole derivatives have shown IC50 values ranging from 0.02 to 0.04 μM, demonstrating potent anti-inflammatory effects compared to standard drugs like diclofenac.
-
Anticancer Properties Research indicates that pyrazole derivatives possess anticancer properties. Analogs have demonstrated cell growth inhibition with IC50 values in the low micromolar range, suggesting that structural modifications can enhance their efficacy against cancer cells.
- Inhibition of COX Enzymes By selectively inhibiting COX-2 over COX-1, these compounds reduce prostaglandin synthesis, leading to decreased inflammation and pain.
- Cell Cycle Arrest Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.
- Reactive Oxygen Species (ROS) Modulation Certain compounds have been shown to alter ROS levels within cells, contributing to their anticancer effects by inducing oxidative stress in tumor cells.
Case Studies
The search results mention several case studies regarding the efficacy of related pyrazole compounds:
| Study | Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|---|
| Akhtar et al. (2022) | Pyrazole Derivative | COX-2 | 0.02-0.04 | High selectivity over COX-1 |
| Abdellatif et al. (2021) | Pyrazole Series | Cancer Cell Lines | 0.5 - 5 | Significant cytotoxicity observed |
| Frontiers in Pharmacology (2021) | Triazole-Pyrazole Hybrid | Various | < 10 | Broad-spectrum activity against multiple targets |
Reactions
- Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
- Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
- Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Other pyrazoles
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The chlorine atom can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Halogen Substitution: Bromine vs. Chlorine
Compound : 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 1239163-70-2)
- Molecular Formula : C₄H₃BrF₃N₃ vs. C₄H₃ClF₃N₃ (target compound).
- Molecular Weight : 258.44 g/mol (Br) vs. 213.53 g/mol (Cl).
- Lower electronegativity of Br compared to Cl may reduce electronic effects on the pyrazole ring.
- Applications : Brominated analogues are explored in kinase inhibition and as intermediates in agrochemicals .
Table 1 : Halogen-Substituted Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₄H₃ClF₃N₃ | 213.53 | 4-Cl, 5-CF₃ |
| 4-Bromo Analogue | C₄H₃BrF₃N₃ | 258.44 | 4-Br, 5-CF₃ |
Pyridinyl Substituents
Compound : 4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine (CAS 1431966-30-1)
- Impact :
- Enhanced π-π interactions with biological targets (e.g., enzymes or receptors).
- Increased solubility in polar solvents due to the pyridine’s basicity.
- Applications : Likely used in kinase inhibitors or antiviral agents due to pyridine’s prevalence in drug design .
Compound : 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine (CAS 1242267-93-1)
- Molecular Formula : C₉H₅ClF₃N₄.
- Chlorine on pyridine may enhance halogen bonding in protein-ligand interactions .
Aromatic Ring Modifications
Compound : 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-97-1)
- Molecular Formula : C₁₆H₁₁ClF₃N₃.
- Key Feature : Dual aromatic substituents (3-chlorophenyl and 3-CF₃-phenyl) at positions 1 and 4.
- Impact: Increased lipophilicity (logP > 4) due to bulky aromatic groups. Potential for multi-target activity (e.g., anti-inflammatory and anticancer) .
Compound : 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1226291-40-2)
Functional Group Variations
Compound : 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine (BW-755c)
- Key Feature : Partially saturated pyrazole ring (4,5-dihydro).
- Impact: Loss of aromaticity reduces resonance stabilization but increases conformational flexibility. Known as a dual lipoxygenase/cyclooxygenase inhibitor, highlighting the pharmacological relevance of pyrazole amines .
Compound : 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6)
- Molecular Formula : C₁₀H₉ClFN₃.
- Impact :
- Benzyl substitution at position 1 enhances blood-brain barrier penetration.
- Fluorine on the benzyl group improves metabolic resistance .
Biological Activity
4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a chlorine atom at the 4-position and a trifluoromethyl group at the 5-position. This unique substitution pattern enhances its lipophilicity and metabolic stability, making it an attractive candidate in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. Studies have shown that compounds based on the pyrazole scaffold can inhibit the growth of several cancer types, including lung, breast, and prostate cancers .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Certain compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : Research has indicated that pyrazole derivatives can exhibit antimicrobial properties. For instance, compounds synthesized from similar scaffolds were tested against various bacterial strains, showing promising results .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reflux Methods : Traditional reflux techniques have been utilized to synthesize pyrazole derivatives effectively.
- Microwave-Assisted Synthesis : This method offers improved yields and reduced reaction times compared to conventional methods .
Anticancer Activity
A study focusing on the anticancer properties of pyrazole derivatives revealed that compounds containing the 1H-pyrazole scaffold showed significant antiproliferative activity against various cancer cell lines. For instance, certain analogs demonstrated IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Anti-inflammatory Activity
In another study, a series of pyrazole derivatives were tested for their anti-inflammatory activity. Compounds showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating their potential as therapeutic agents for inflammatory diseases .
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds regarding their unique properties and biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Chloro-3-(trifluoromethyl)aniline | Aniline derivative with trifluoromethyl group | Stronger electron-withdrawing effect |
| 5-Methyl-1H-pyrazole | Methyl substitution on the pyrazole ring | Different biological activity profile |
| 4-Trifluoromethylphenylhydrazine | Hydrazine derivative | Potential use as a reducing agent |
| 5-(Trifluoromethyl)-1H-pyrazole | Pyrazole with trifluoromethyl group | Exhibits distinct reactivity patterns |
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine, and how are key intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization of hydrazine derivatives with β-keto esters or diketones. For example, intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride can be generated through cyclization, formylation, oxidation, and acylation steps . Chlorination and trifluoromethylation are critical for introducing substituents. Characterization relies on NMR (¹H/¹³C), mass spectrometry , and HPLC for purity validation. A representative synthesis pathway is outlined below:
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, related pyrazole derivatives show triclinic crystal systems (space group P1) with bond lengths (C-Cl: ~1.73 Å) and angles (N-C-N: ~117°) consistent with aromatic pyrazole cores . DFT calculations (B3LYP/6-31G*) can validate experimental geometries by comparing computed vs. observed bond parameters .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer : Reaction path search algorithms (e.g., GRRM or AFIR) combined with density functional theory (DFT) predict energetically favorable pathways. For instance, transition-state analysis of trifluoromethylation steps can identify rate-limiting barriers (~25 kcal/mol) and guide solvent selection (e.g., DMF vs. THF) to lower activation energy . Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize conditions (temperature, catalysts) for higher yields .
Q. How can conflicting bioactivity data for pyrazole derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., MIC vs. IC₅₀) or impurities. Systematic approaches include:
- Dose-response curves to confirm potency thresholds (e.g., MIC > 32 µg/mL suggests weak antibacterial activity) .
- Metabolic stability assays (e.g., microsomal incubation) to rule out false negatives from rapid degradation .
- SAR studies modifying the 1H-pyrazole substituents (e.g., 4-Cl vs. 4-CF₃) to isolate pharmacophore contributions .
Q. What strategies enhance the physicochemical properties of this compound for drug discovery?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) at the 5-position to reduce hydrophobicity (calculated LogP from 3.2 to 1.8) .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 5-ethyl derivatives show >10 mg/mL solubility in PBS) .
- Prodrug design : Esterification of the amine group (e.g., acetyl) enhances membrane permeability, with hydrolysis rates monitored via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
